molecular formula C29H23N5OS B5233689 N~1~-(1-NAPHTHYL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE

N~1~-(1-NAPHTHYL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B5233689
M. Wt: 489.6 g/mol
InChI Key: XBTBBBQVGCRVDT-UHFFFAOYSA-N
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Description

N~1~-(1-NAPHTHYL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE is a useful research compound. Its molecular formula is C29H23N5OS and its molecular weight is 489.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-1-naphthyl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide is 489.16233155 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-naphthalen-1-yl-2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N5OS/c35-26(30-24-15-8-12-21-11-4-5-13-22(21)24)19-36-29-31-28-27(32-33-29)23-14-6-7-16-25(23)34(28)18-17-20-9-2-1-3-10-20/h1-16H,17-19H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTBBBQVGCRVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~1~-(1-Naphthyl)-2-[(5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a complex organic compound with potential biological activities. It belongs to a class of compounds that combine naphthyl and triazine moieties, which have been studied for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

  • Molecular Formula : C31H27N5OS
  • CAS Number : 312537-13-6
  • Molar Mass : 517.64398 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities attributed to its unique structure. The following sections detail specific activities and findings from various studies.

Antimicrobial Activity

Research indicates that compounds containing the triazole nucleus often demonstrate significant antimicrobial properties. For instance:

  • Mechanism of Action : The triazole ring interacts with microbial enzymes, inhibiting their function and leading to cell death.
  • Efficacy : Compounds similar to this compound have shown MIC values ranging from 0.125 to 8 μg/mL against various bacteria including Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Target Organisms
N~1~-(1-Naphthyl)-2-{...}0.125 - 8S. aureus, E. coli, Pseudomonas aeruginosa
Triazole derivatives1 - 8MRSA, Klebsiella pneumoniae

Anticancer Activity

The potential anticancer properties of this compound are supported by its structural components:

  • Indole Moiety : Known for its role in various anticancer agents.
  • In vitro Studies : Indole-based compounds have shown cytotoxicity against cancer cell lines, suggesting that N~1~-(1-naphthyl)-2-{...} could have similar effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds:

  • Substituents : Modifications on the naphthyl and triazole rings can enhance potency or selectivity towards specific targets.
  • Hybridization Effects : The combination of different pharmacophores can lead to synergistic effects in biological activity .

Case Studies

Several studies highlight the biological activity of compounds related to N~1~-(1-naphthyl)-2-{...}:

  • Antimicrobial Efficacy Study :
    • A study evaluated a series of 1,2,4-triazole derivatives for their antimicrobial properties against a panel of pathogens.
    • Results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics .
  • Anticancer Screening :
    • A series of indole-based compounds were screened against various cancer cell lines.
    • Compounds similar to N~1~-(1-naphthyl)-2-{...} demonstrated significant cytotoxic effects with IC50 values in the low micromolar range .

Q & A

Q. What strategies identify metabolic pathways in hepatic microsomes?

  • Methodological Answer :
  • Incubate the compound with rat liver microsomes and NADPH.
  • Analyze metabolites via LC-MS/MS (Q-TOF) and compare fragmentation patterns to reference standards .

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